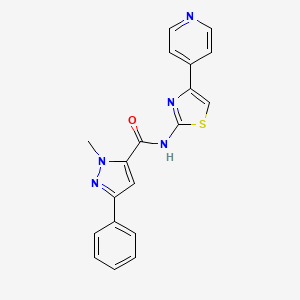![molecular formula C26H23ClN4O2S2 B12161263 N'-[(Z)-(3-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161263.png)
N'-[(Z)-(3-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N'-(3-氯苄叉基)-2-((4-氧代-3-(对甲苯基)-3,4,5,6,7,8-六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基)硫代)乙酰肼是一种复杂的有机化合物,在各个科学领域具有潜在的应用。该化合物具有独特的结构,包括氯苄叉基、六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基部分和乙酰肼基。其复杂的分子结构使其成为化学、生物学和材料科学研究人员关注的焦点。
准备方法
合成路线和反应条件
(E)-N'-(3-氯苄叉基)-2-((4-氧代-3-(对甲苯基)-3,4,5,6,7,8-六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基)硫代)乙酰肼的合成通常涉及多步有机反应。该过程首先制备六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基核心,然后引入对甲苯基。后续步骤包括乙酰肼部分的形成,最后与3-氯苯甲醛缩合得到目标化合物。反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高收率和纯度。
工业生产方法
该化合物的工业生产可能涉及可扩展的合成路线,优化大规模合成的反应条件。连续流动化学和自动化合成平台等技术可用于提高效率和可重复性。此外,重结晶和色谱等纯化方法对于以纯形式获得化合物至关重要。
化学反应分析
反应类型
(E)-N'-(3-氯苄叉基)-2-((4-氧代-3-(对甲苯基)-3,4,5,6,7,8-六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基)硫代)乙酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的亚砜或砜。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 氯苄叉基可以参与亲核取代反应,导致形成新的衍生物。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢或高锰酸钾等氧化剂用于氧化,硼氢化钠等还原剂用于还原,胺或硫醇等亲核试剂用于取代反应。反应条件通常涉及特定温度、溶剂和催化剂,以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生亚砜或砜,而还原可以产生醇衍生物。取代反应可以导致多种具有改性官能团的新化合物。
科学研究应用
(E)-N'-(3-氯苄叉基)-2-((4-氧代-3-(对甲苯基)-3,4,5,6,7,8-六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基)硫代)乙酰肼具有多种科学研究应用:
化学: 该化合物用作合成更复杂分子和研究反应机理的构建块。
生物学: 由于其独特的结构,它可以作为探针来研究生物通路和相互作用。
工业: 用于开发具有特定性质的新材料,例如催化剂或传感器。
作用机制
(E)-N'-(3-氯苄叉基)-2-((4-氧代-3-(对甲苯基)-3,4,5,6,7,8-六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基)硫代)乙酰肼的作用机制涉及其与分子靶标和通路的相互作用。该化合物的结构使其能够与特定酶或受体结合,调节其活性。这种相互作用会导致细胞过程发生变化,例如信号转导、基因表达或代谢途径。所涉及的具体分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
二氯苯胺: 这些化合物由一个被两个氯原子取代的苯胺环组成,并具有类似的芳香性质.
噻吩[2,3-d]嘧啶: 具有噻吩[2,3-d]嘧啶核心的化合物具有结构相似性,并可能表现出类似的反应性和应用。
独特性
(E)-N'-(3-氯苄叉基)-2-((4-氧代-3-(对甲苯基)-3,4,5,6,7,8-六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基)硫代)乙酰肼由于其官能团和结构特征的独特组合而脱颖而出。这种独特性使其能够参与各种化学反应,并使其成为多种科学研究应用中宝贵的化合物。
属性
分子式 |
C26H23ClN4O2S2 |
|---|---|
分子量 |
523.1 g/mol |
IUPAC 名称 |
N-[(Z)-(3-chlorophenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23ClN4O2S2/c1-16-9-11-19(12-10-16)31-25(33)23-20-7-2-3-8-21(20)35-24(23)29-26(31)34-15-22(32)30-28-14-17-5-4-6-18(27)13-17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H,30,32)/b28-14- |
InChI 键 |
JVEZJGCOSVTUSQ-MUXKCCDJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC(=CC=C4)Cl)SC5=C3CCCC5 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC(=CC=C4)Cl)SC5=C3CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12161183.png)


![Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12161194.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12161200.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161217.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12161220.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)
![methyl 4-({[4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161229.png)
![8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide](/img/structure/B12161231.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12161236.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12161244.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B12161252.png)

